4-(benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide
Description
4-(Benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide is an organic compound characterized by the presence of a benzylsulfanyl group, a methoxy group, a nitro group, and a phenylbenzamide moiety
Properties
IUPAC Name |
4-benzylsulfanyl-2-methoxy-6-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-27-19-13-17(28-14-15-8-4-2-5-9-15)12-18(23(25)26)20(19)21(24)22-16-10-6-3-7-11-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQVLPONXPCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)NC2=CC=CC=C2)[N+](=O)[O-])SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Methoxylation: The benzylsulfanyl chloride is then reacted with sodium methoxide to introduce the methoxy group.
Nitration: The methoxylated intermediate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrated intermediate is reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, various nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions within cells.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the formation of β-hematin, a key component in the life cycle of malaria parasites .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfanyl)-2-methoxybenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(Benzylsulfanyl)-2-nitro-N-phenylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
4-(Benzylsulfanyl)-2-methoxy-6-nitrobenzamide: Lacks the phenyl group, which may alter its overall molecular interactions.
Uniqueness
4-(Benzylsulfanyl)-2-methoxy-6-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
